Cyslabdan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

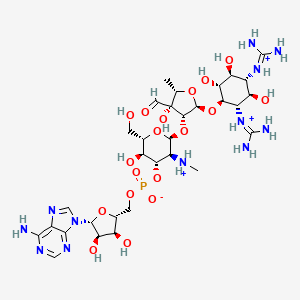

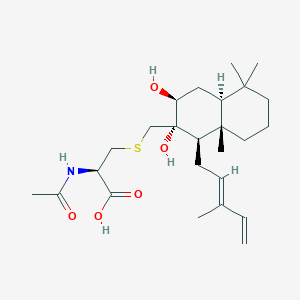

Cyslabdan is a natural product found in Streptomyces cyslabdanicus, Streptomyces, and Streptomyces thermocarboxydus with data available.

Scientific Research Applications

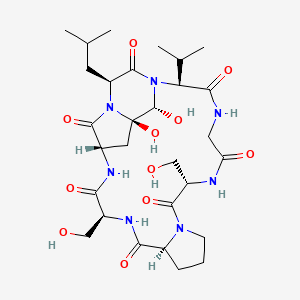

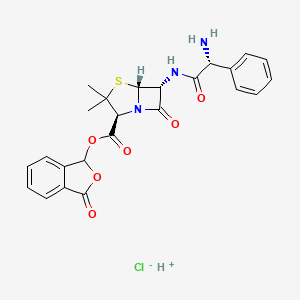

Potentiation of β-Lactam Antibiotics Against MRSA Cyslabdan, a labdan-type diterpene produced by Streptomyces sp., is known to significantly enhance the efficacy of β-lactam antibiotics, particularly imipenem, against Methicillin-resistant Staphylococcus aureus (MRSA). The underlying mechanism involves the inhibition of FemA, a protein crucial for the synthesis of the pentaglycine interpeptide bridge in MRSA's peptidoglycan. By suppressing this synthesis, this compound reduces β-lactam resistance in MRSA, providing a new strategy for combating this resistant pathogen (Koyama et al., 2012).

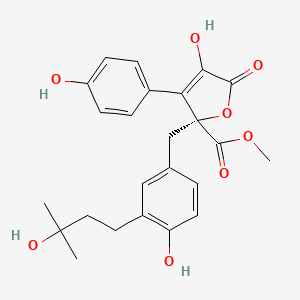

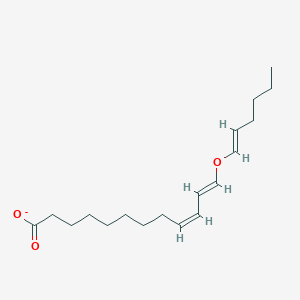

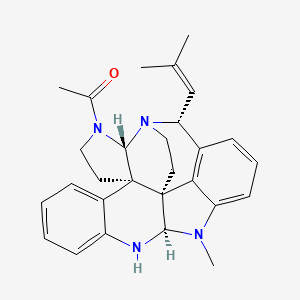

Structural and Synthesis Studies this compound's structure, characterized by a labdane-type diterpene skeleton connected to an N-acetylcysteine via a thioether linkage, was elucidated through various spectroscopic analyses including NMR. Additionally, the synthesis of this compound was achieved, and structural revisions were made upon discovering incorrect initial structural assumptions. This synthesis and structural revision play a crucial role in understanding the compound's chemical nature and potential modifications for enhanced biological activity (Fukumoto et al., 2008), (Ohtawa et al., 2016).

Congeners of this compound Further purification studies of Streptomyces sp. K04-0144 led to the isolation of cyslabdans B and C, along with the previously reported this compound (this compound A). These congeners demonstrated potentiation of imipenem activity against MRSA, suggesting that structural variations in this compound can influence its antibiotic potentiating activity (Koyama et al., 2011).

Biosynthesis and Genetic Insights The biosynthesis of this compound involves a set of genes forming a single transcriptional unit, the cld cluster. This cluster's expression leads to the production of this compound and its derivatives, providing insights into the genetic and enzymatic machinery underlying its biosynthesis. Understanding this process is crucial for potential biotechnological applications and for synthesizing this compound derivatives with enhanced biological activities (Ikeda et al., 2016).

Properties

Molecular Formula |

C25H41NO5S |

|---|---|

Molecular Weight |

467.7 g/mol |

IUPAC Name |

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid |

InChI |

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1 |

InChI Key |

PSUMRJNLBIVEFF-RIVHMUOTSA-N |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C |

Synonyms |

cyslabdan |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)